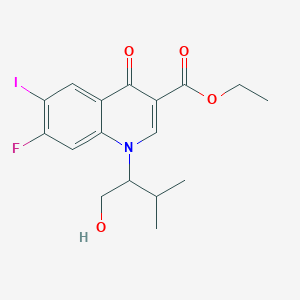

Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FINO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-12(18)13(19)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHTVAKQQUGTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)I)F)C(CO)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized via a cyclization reaction involving aniline derivatives and β-keto esters under acidic conditions.

Introduction of Fluorine and Iodine: Halogenation reactions are employed to introduce the fluorine and iodine atoms. Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST), while iodination can be performed using iodine monochloride (ICl).

Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Iodo Position

The iodine atom at position 6 is highly susceptible to nucleophilic substitution due to its large atomic radius and weak C-I bond (bond energy ≈ 240 kJ/mol). Common reaction pathways include:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Suzuki Coupling | Pd catalyst, aryl boronic acid | 6-Aryl-substituted quinoline derivative |

| Buchwald-Hartwig | Pd catalyst, amine | 6-Aminoquinoline |

| SNAr (Aromatic) | NaOH/H₂O, nucleophile (e.g., -OH) | 6-Hydroxyquinoline (under basic conditions) |

Mechanistic Insights :

-

Iodine's leaving group ability enables cross-coupling reactions critical for constructing complex biaryl systems .

-

Steric hindrance from the adjacent 7-fluoro group may influence reaction rates .

Ester Hydrolysis and Derivative Formation

The ethyl carboxylate group at position 3 undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product |

|---|---|---|

| Basic Hydrolysis | NaOH/H₂O, reflux | 3-Carboxylic acid |

| Acidic Hydrolysis | HCl (conc.), Δ | 3-Carboxylic acid |

| Transesterification | ROH (e.g., MeOH), H⁺ | Methyl carboxylate derivative |

Key Considerations :

-

The electron-withdrawing 4-oxo group enhances electrophilicity at the ester carbonyl, accelerating hydrolysis .

-

Chiral integrity of the hydroxy-3-methylbutan-2-yl side chain is preserved under mild conditions .

Oxidation of the Hydroxy Side Chain

The secondary alcohol in the 1-(1-hydroxy-3-methylbutan-2-yl) group can be oxidized to a ketone:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| PCC | CH₂Cl₂, 25°C | 1-(3-Methyl-2-oxobutan-2-yl) derivative |

| KMnO₄ | H₂O, Δ | Over-oxidation to carboxylic acid possible |

Reduction of the 4-Oxo Group

The 4-oxo group is reducible to a hydroxyl or methylene group:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 0°C | 4-Hydroxyquinoline (partial reduction) |

| LiAlH₄ | THF, reflux | 4-Methylenequinoline |

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to the 5- and 8-positions:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro or 8-nitro derivative |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo or 8-sulfo derivative |

Photochemical Reactions

The iodo substituent enables unique photochemical behavior:

| Condition | Outcome |

|---|---|

| UV Light (254 nm) | Homolytic C-I bond cleavage |

| Visible Light | Potential for singlet oxygen generation |

Stability and Degradation Pathways

-

Thermal Decomposition : At >150°C, decarboxylation of the ester group occurs .

-

Light Sensitivity : The 6-iodo group promotes photodegradation, requiring storage in amber glass .

-

Hydrolytic Instability : The ester moiety is prone to hydrolysis in aqueous buffers (pH >8) .

Synthetic Utility

This compound serves as a key intermediate in antiviral drug synthesis :

-

Iodine Replacement : Used in cross-coupling to install pharmacophores.

-

Ester Modification : Hydrolysis to carboxylic acid improves water solubility.

-

Chiral Side Chain : The (2S)-1-hydroxy-3-methylbutan-2-yl group is retained in final APIs to optimize target binding.

Scientific Research Applications

(S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound inhibits the activity of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Positions 1, 6, and 7

Analog 1 : Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h)

- Key Differences: Position 6: Bromo (Br) vs. iodo (I) in the target compound. Position 8: Fluoro (F) substitution absent in the target compound. Position 1: No hydroxyalkyl side chain.

- Implications: Bromine’s smaller atomic radius and lower polarizability compared to iodine may reduce halogen bonding interactions in biological targets.

Analog 2 : Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Key Differences: Position 1: Cyclopropyl group vs. hydroxyalkyl chain. Position 7: Amino (NH₂) vs. fluoro (F). Position 8: Methoxy (OCH₃) substitution absent in the target compound.

- Implications: Cyclopropyl groups enhance membrane permeability but lack the hydroxyl group’s hydrogen-bonding capacity. Amino and methoxy substituents may improve antibacterial activity (as seen in quinolones) but reduce metabolic stability compared to halogens .

Analog 3 : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Key Differences: Position 7: Chloro (Cl) vs. fluoro (F). Position 8: Nitro (NO₂) substitution absent in the target compound.

- Chlorine’s larger size compared to fluorine may alter steric interactions in enzyme binding pockets .

Impact of Halogen Substituents

Side Chain Modifications at Position 1

Biological Activity

Ethyl 7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 697762-60-0) is a synthetic compound belonging to the class of dihydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C17H19FINO4

- Molecular Weight : 447.24 g/mol

- Structure : The compound features a quinoline core with various functional groups, including a fluoro and iodo substituent, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on bacterial growth and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds structurally similar to ethyl 7-fluoro derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain fluoroquinolines can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Organism | Inhibition Concentration (ID50) |

|---|---|---|

| 5-Fluoro-1,3-oxazine | S. faecium | 9 x 10^-8 M |

| 5-Fluoroquinolone | E. coli | 1 x 10^-7 M |

| Ethyl 7-fluoro derivative | TBD | TBD |

Anticancer Activity

In vitro studies have suggested that quinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . The specific activity of ethyl 7-fluoro derivatives against various cancer cell lines remains an area for further investigation.

Case Study: Anticancer Effects on L1210 Cells

A study investigating the cytotoxic effects of related compounds on L1210 leukemia cells reported an ID50 value of approximately for similar structures, indicating moderate efficacy . Further studies are needed to evaluate the specific activity of ethyl 7-fluoro derivatives.

The biological mechanisms underlying the activity of ethyl 7-fluoro compounds may involve:

- Topoisomerase Inhibition : Similar compounds have been shown to disrupt topoisomerase activity, leading to DNA damage.

- Membrane Disruption : The presence of halogen atoms (fluorine and iodine) may enhance membrane permeability or disrupt bacterial cell membranes.

- Apoptosis Induction : Quinoline derivatives can activate apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.